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Compound of Interest

Compound Name: Food Yellow 3:1

Cat. No.: B093828

An Inter-laboratory Comparison of Analytical Methods for Food Yellow 3 and its Aluminum
Lake, Food Yellow 3:1

This guide provides a comparative overview of analytical methodologies for the quantification
of the food colorant commonly known as Food Yellow 3 (Sunset Yellow FCF, E110) and its
aluminum lake, Food Yellow 3:1. While direct inter-laboratory proficiency testing data for
"Food Yellow 3:1" is not readily available in published literature, this document compiles and
compares the performance of various validated analytical methods for the parent color, Food
Yellow 3. This comparison serves as a valuable resource for researchers, scientists, and quality
control professionals in the food and pharmaceutical industries.

Understanding the Nomenclature

It is crucial to first clarify the terminology surrounding the target analyte. "Food Yellow 3" is a
common name for the water-soluble azo dye known as Sunset Yellow FCF. In the United
States, it is referred to as FD&C Yellow No. 6, and in Europe, it has the E number E110. "Food
Yellow 3:1" is the aluminum lake of Sunset Yellow FCF. Lakes are prepared by precipitating a
soluble dye onto an inert substratum, in this case, alumina hydrate. This process renders the
colorant insoluble, making it suitable for coloring fatty or dry food products where migration of a
soluble dye would be an issue. The analytical methods discussed herein primarily focus on the
soluble form, Sunset Yellow FCF, as the lake is typically dissolved and converted back to the
soluble form for analysis.
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Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD)

or a UV-Vis spectrophotometer is the most prevalent technique for the analysis of synthetic

food dyes like Sunset Yellow FCF. The performance of these methods can be evaluated based

on several key parameters, including the Limit of Detection (LOD), Limit of Quantification

(LOQ), and recovery rates. The following table summarizes the performance of different HPLC

methods as reported in various studies.

. Limit of Limit of
Analytical . . ... Recovery
Matrix Detection Quantificati Reference
Method (%)
(LOD) on (LOQ)
Soft drinks, 0.015-0.32
HPLC-DAD _ 95.8-104.5 [1]
sugar, gelatin -~ ng/mL
Animal feed
HPLC-DAD [1]
and meat
HPLC- Animal feed 1]
MS/MS and meat
Orange
HPLC . 102.23 [2][3]
Jellies
Commercial
LC/MS Sunset 0.01-0.1% [4]
Yellow FCF
Powdered 1.16 - 3.00 3.86 - 10.02
HPLC-DAD , 95-101 [5]
Drinks mg/kg mg/kg

Experimental Protocols

A generalized workflow for the analysis of Sunset Yellow FCF in food matrices using HPLC is
outlined below. Specific parameters may need to be optimized depending on the sample matrix
and laboratory instrumentation.

Sample Preparation
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e Solid Samples (e.g., Jellies, Candies):

o

Accurately weigh a homogenized portion of the sample (e.g., 2.0 g of orange jelly).[2]

Dissolve the sample in a suitable solvent, such as an 85% aqueous acetonitrile solution, to
a known volume (e.g., 20 mL).[2]

Vigorously shake the mixture for approximately 10 minutes to ensure complete dissolution
of the dye.[2]

Filter the solution through a 0.2 um or 0.45 um syringe filter to remove particulate matter
before injection into the HPLC system.[2][6]

Further dilutions may be necessary to bring the analyte concentration within the calibration
range.[2]

e Liquid Samples (e.g., Beverages):

o

o

[e]

For carbonated drinks, degas the sample using an ultrasonic bath for about 5 minutes.[6]

Dilute the sample with deionized water as needed (e.g., 1:1 or 1:2).[6]

Filter the diluted sample through a 0.45 um filter prior to analysis.[6]

HPLC-DAD Analysis

o Chromatographic Conditions (Example):

Column: A reversed-phase C18 column is commonly used (e.g., Luna 5u C18 (2) 100A,
250 x 4.6 mm).[3]

Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase
consists of a mixture of an acetate buffer (e.g., 3.0 mM, pH ~4.0) and acetonitrile (e.g.,
17:3 viv).[2][3]

Flow Rate: A typical flow rate is 1.0 mL/min.[3]

Column Temperature: Maintained at a constant temperature, for instance, 33 °C.[3]
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o Detection: The Diode-Array Detector is set to monitor the absorbance at the maximum
wavelength for Sunset Yellow FCF, which is approximately 480 nm.[3]

o Injection Volume: A standard injection volume is 20 pL.[2]

Quantification

Quantification is typically performed using an external standard calibration method. A series of
standard solutions of Sunset Yellow FCF of known concentrations are prepared and analyzed.
A calibration curve is constructed by plotting the peak area against the concentration. The
concentration of the dye in the sample is then determined from this curve.[3]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of Food Yellow 3
(Sunset Yellow FCF) in food samples.
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Caption: Experimental workflow for HPLC-DAD analysis of Food Yellow 3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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